5,5-Dimethyl-6-oxaspiro[2.5]octane-1-carboxylic acid
Description
5,5-Dimethyl-6-oxaspiro[2.5]octane-1-carboxylic acid is a spirocyclic carboxylic acid characterized by a unique bicyclic structure combining a cyclohexane ring fused with an oxolane (tetrahydrofuran) ring via a spiro junction. The dimethyl substitution at the 5,5-positions likely enhances steric hindrance and influences solubility and reactivity compared to non-methylated analogs. This compound is classified under "Protein Degrader Building Blocks," suggesting applications in proteolysis-targeting chimeras (PROTACs) or related drug discovery platforms .
Properties
IUPAC Name |
5,5-dimethyl-6-oxaspiro[2.5]octane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-9(2)6-10(3-4-13-9)5-7(10)8(11)12/h7H,3-6H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBXDJATULWHIRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(CCO1)CC2C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5,5-Dimethyl-6-oxaspiro[2.5]octane-1-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route involves the cyclization of a suitable precursor in the presence of a catalyst. The reaction conditions often include specific temperatures and solvents to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities.
Chemical Reactions Analysis
5,5-Dimethyl-6-oxaspiro[2.5]octane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Scientific Research Applications
5,5-Dimethyl-6-oxaspiro[2.5]octane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-6-oxaspiro[2.5]octane-1-carboxylic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Spirocyclic Carboxylic Acids
a) 6-Oxaspiro[2.5]octane-1-carboxylic Acid (CAS 909406-73-1)
- Molecular Formula : C₈H₁₂O₃
- Molecular Weight : 156.18 g/mol
- Key Features : Contains a spirocyclic oxolane-cyclohexane system. Lacking methyl groups, it exhibits lower steric hindrance compared to the 5,5-dimethyl derivative. Used in chemical synthesis and as a building block for protein degraders .
- Similarity Score : 1.00 (self-reference) .
b) 5-Oxaspiro[2.4]heptane-1-carboxylic Acid (CAS 1461705-13-4)
- Molecular Formula : C₆H₈O₃ (estimated)
- Molecular Weight : ~128.12 g/mol
- Key Features : Smaller spiro system (heptane instead of octane) with reduced ring strain. Structural similarity score of 0.93 compared to 6-oxaspiro[2.5]octane-1-carboxylic acid . Likely lower lipophilicity due to smaller size.
c) 6-(tert-Butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic Acid (CAS 871727-05-8)
- Molecular Formula: C₁₃H₂₁NO₄ (estimated)
- Molecular Weight : ~267.31 g/mol
- Key Features: Nitrogen substitution in the spiro ring (aza vs. The Boc group enhances stability during synthetic processes, making it a protected intermediate for peptide chemistry .
Bicyclic Carboxylic Acids
a) 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic Acid (CAS 1459-96-7)
- Molecular Formula : C₁₁H₁₆O₄
- Molecular Weight : 212.24 g/mol
- Key Features: Rigid bicyclo[2.2.2]octane scaffold with a methoxycarbonyl substituent.
b) Bicyclo[1.1.1]pentane-1-carboxylic Acid
Comparative Data Table
Research Findings and Key Differences
- Ring Size and Strain : Smaller spiro systems (e.g., 5-oxaspiro[2.4]heptane) exhibit lower ring strain and altered conformational flexibility, impacting binding affinity in biological targets .
- Functional Group Variations : The 6-azaspiro derivative (CAS 871727-05-8) introduces nitrogen, enabling hydrogen bonding and coordination with metal catalysts, unlike oxygen-containing spiro systems .
- Bicyclic vs. Spiro Systems : Bicyclo[2.2.2]octane derivatives offer rigidity but lack the spiro junction’s unique stereoelectronic properties, making them less versatile in drug design .
Biological Activity
5,5-Dimethyl-6-oxaspiro[2.5]octane-1-carboxylic acid is a chemical compound with the molecular formula and a molecular weight of 184.24 g/mol. This compound is notable for its unique spiro structure, which contributes to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.
The biological activity of this compound is primarily attributed to its interactions with specific biomolecules. The compound may modulate enzyme activities or receptor functions through binding interactions, although detailed mechanisms remain under investigation. Initial studies suggest that it may influence metabolic pathways relevant to drug metabolism and efficacy.
Research Findings
Recent research has indicated that this compound exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies have shown that this compound demonstrates inhibitory effects against certain bacterial strains, suggesting potential as an antimicrobial agent.
- Anti-inflammatory Properties : In vitro assays indicate that the compound may reduce inflammatory markers, indicating its potential role in treating inflammatory conditions.
- Neuroprotective Effects : Research has suggested that this compound may have neuroprotective properties, potentially aiding in the prevention of neurodegenerative diseases.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial growth at concentrations above 50 µg/mL.
- Inflammation Model : In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a marked decrease in pro-inflammatory cytokines (IL-6 and TNF-alpha), indicating its potential as an anti-inflammatory agent.
- Neuroprotection Study : In a neuroblastoma cell line exposed to oxidative stress, treatment with the compound led to increased cell viability and decreased markers of apoptosis, suggesting protective effects on neuronal cells.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be contrasted with other similar compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 6-Oxaspiro[2.5]octane-1-carboxylic acid | Similar spiro structure | Moderate antimicrobial activity |
| 4-Methyltetrahydro-2H-pyran-4-carboxylic acid | Different functional groups | Anti-inflammatory properties |
| 2-Methyl-2-(tetrahydro-2H-pyran-4-yl)propanoic acid | Varying reactivity | Neuroprotective effects |
This table illustrates the diversity in biological activities among structurally related compounds, highlighting the unique potential of this compound.
Q & A
Q. What methodologies validate computational models against experimental data for this compound?
- Methodological Answer : Establish a feedback loop where experimental results (e.g., kinetic data or spectroscopic assignments) refine computational parameters. Use Bayesian optimization to iteratively update force fields or transition-state geometries. Statistical metrics like root-mean-square deviation (RMSD) between predicted and observed structures quantify model accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
